顺式-1-苄基吡咯烷-3,4-二甲酯

描述

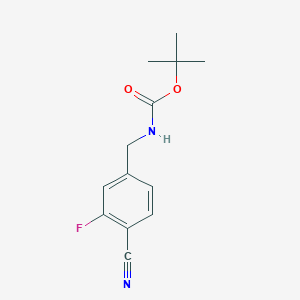

“Cis-Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate” is a chemical compound with the molecular formula C15H19NO4 . It has an average mass of 277.316 Da and a monoisotopic mass of 277.131409 Da . This compound is primarily used for research and development purposes .

Physical And Chemical Properties Analysis

“Cis-Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate” has a density of 1.2±0.1 g/cm3, a boiling point of 366.1±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 61.2±3.0 kJ/mol, and the flash point is 175.2±27.9 °C . The compound has an index of refraction of 1.539, a molar refractivity of 73.1±0.3 cm3, and a molar volume of 233.3±3.0 cm3 .科学研究应用

Drug Discovery and Development

The pyrrolidine ring is a common feature in many biologically active compounds. Its presence in cis-Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate offers a unique opportunity for the development of new drugs with potential selectivity and efficacy. The stereochemistry of the compound can lead to different biological profiles, which is crucial for binding to enantioselective proteins .

Synthesis of Biologically Active Molecules

The saturated nature of the pyrrolidine ring allows for the efficient exploration of pharmacophore space. This compound can serve as a starting point for synthesizing various biologically active molecules, including those with antipsychotic, antibacterial, and antiviral properties .

Structural Diversity in Medicinal Chemistry

cis-Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate: can be used to introduce structural diversity into drug candidates. Its non-planarity and potential for pseudorotation can contribute to the three-dimensional coverage of molecules, enhancing their interaction with biological targets .

Stereoselective Synthesis

The compound’s chiral centers are advantageous for stereoselective synthesis, which is essential for creating drugs with specific desired effects. The different stereoisomers of the compound can be explored for their therapeutic potential .

Optimization of Pharmacokinetic Properties

Modifying the pyrrolidine ring in this compound can help optimize the pharmacokinetic properties of drug candidates. Adjustments can be made to improve absorption, distribution, metabolism, and excretion (ADME) profiles .

Lead Compound for SAR Studies

The compound can act as a lead for structure-activity relationship (SAR) studies. By systematically modifying its structure, researchers can investigate the influence of steric factors on biological activity and identify the most promising drug candidates .

Enantioselective Catalysis

cis-Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate: can be used in enantioselective catalysis to produce chiral molecules. This is particularly important in the synthesis of pharmaceuticals where the chirality of a drug can affect its efficacy and safety .

Chemical Education and Research

Lastly, this compound can be used in chemical education to demonstrate principles of organic synthesis, stereochemistry, and medicinal chemistry. It provides a practical example for students and researchers to understand the complexities of drug design and development .

安全和危害

When handling “cis-Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate”, it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation. Remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

属性

IUPAC Name |

dimethyl (3R,4S)-1-benzylpyrrolidine-3,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-19-14(17)12-9-16(10-13(12)15(18)20-2)8-11-6-4-3-5-7-11/h3-7,12-13H,8-10H2,1-2H3/t12-,13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSRVVUSBZJFOJO-BETUJISGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(CC1C(=O)OC)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CN(C[C@@H]1C(=O)OC)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50450596 | |

| Record name | Dimethyl (3R,4S)-1-benzylpyrrolidine-3,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-Dimethyl 1-benzylpyrrolidine-3,4-dicarboxylate | |

CAS RN |

87813-06-7 | |

| Record name | Dimethyl (3R,4S)-1-benzylpyrrolidine-3,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

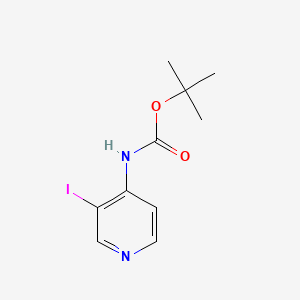

![2-[(tert-Butoxycarbonyl)amino]-3-(trifluoromethoxy)benzoic acid](/img/structure/B1311346.png)